N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxole and benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the benzodioxole and benzimidazole moieties through a thioether linkage, often using reagents like thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and benzimidazole moieties can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions within cells.
Comparison with Similar Compounds
Similar Compounds
N-METHYL-1,3-BENZODIOXOLE-5-CARBOXAMIDE: Shares the benzodioxole moiety but differs in the functional groups attached.
5-NITRO-1H-BENZIMIDAZOLE: Contains the benzimidazole core with a nitro group but lacks the benzodioxole moiety.
Uniqueness
N~1~-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzodioxole and benzimidazole moieties, along with the nitro group, allows for a diverse range of interactions and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c22-16(18-7-10-1-4-14-15(5-10)26-9-25-14)8-27-17-19-12-3-2-11(21(23)24)6-13(12)20-17/h1-6H,7-9H2,(H,18,22)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUBLOXHZXSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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